

n-Tigloylglycine-2,2-d2 certificate of analysis

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Compound of Interest

Compound Name: n-Tigloylglycine-2,2-d2

Cat. No.: B12407693

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Technical Guide: n-Tigloylglycine-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and metabolic significance of **n-Tigloylglycine-2,2-d2**. The information is based on representative data from closely related isotopically labeled compounds and established metabolic pathways.

Representative Certificate of Analysis

While a specific Certificate of Analysis for **n-Tigloylglycine-2,2-d2** is not publicly available, this section presents a representative summary of the quality control data based on the analysis of similar isotopically labeled compounds, such as Tiglyl Glycine-¹³C₂, ¹⁵N.

Quantitative Data Summary



Test	Specification	Representative Result
Purity	>95%	98.56% (by HPLC at 215 nm)
Appearance	White to Off-White Solid	Off-White Solid
Molecular Formula	C7H9D2NO3	C7H9D2NO3
Molecular Weight	159.18	159.18
Isotopic Purity	>95%	98.8%
Solubility	-	Soluble in Chloroform (Slightly), Methanol (Slightly)
Storage Conditions	Long Term	4°C
Shipping Conditions	-	Room Temperature

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the quality control of n-Tigloylglycine and its isotopologues.

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 215 nm.
- Procedure: A solution of the compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area of the main component are



recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of the compound.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is acquired to observe the chemical shifts, coupling constants, and integration of the proton signals, which should be consistent with the structure of **n-Tigloylglycine-2,2-d2**. The absence of signals corresponding to the 2,2-protons on the glycine moiety confirms deuteration.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to confirm the carbon skeleton of the molecule. The chemical shifts of the carbon atoms should match the expected values for the structure.

Mass Spectrometry (MS)

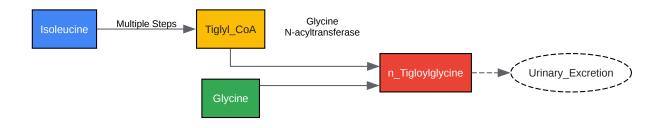
- Objective: To confirm the molecular weight and isotopic enrichment of the compound.
- Instrumentation: A mass spectrometer, typically coupled with an HPLC or direct infusion source (e.g., ESI-MS or GC-MS).
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For n-Tigloylglycine-2,2-d2, the expected molecular ion peak should correspond to its molecular weight. The isotopic distribution is analyzed to determine the percentage of the deuterated species.

Metabolic Pathway and Experimental Workflow Metabolic Context: Isoleucine Catabolism

n-Tigloylglycine is an intermediate in the catabolism of the amino acid isoleucine.[1] It is formed from tiglyl-CoA by the enzyme glycine N-acyltransferase.[1] Elevated levels of tiglylglycine in



urine can be indicative of certain metabolic disorders, such as β -ketothiolase deficiency and disorders of propionate metabolism.[1]



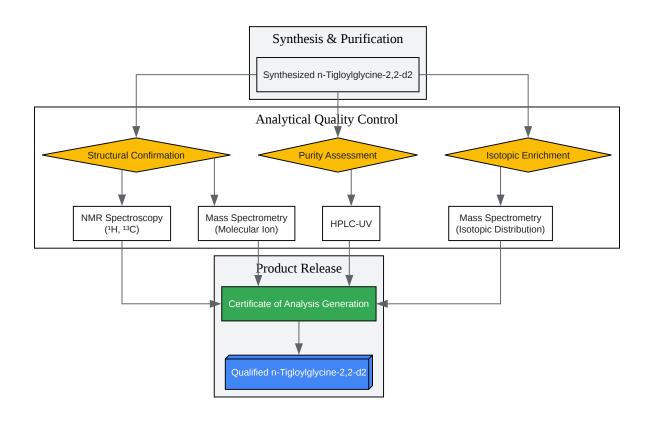
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Isoleucine Catabolism Pathway

Experimental Workflow: Quality Control of n-Tigloylglycine-2,2-d2

The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of **n-Tigloylglycine-2,2-d2**.





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Quality Control Workflow

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References

• 1. caymanchem.com [caymanchem.com]



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